molecular formula C22H21ClN2O7 B12476158 2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12476158
M. Wt: 460.9 g/mol
InChI Key: UHJBQCMJWZCAHL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with an appropriate nucleophile to form the chlorophenyl intermediate.

    Introduction of the dimethoxyphenyl group: The chlorophenyl intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base to introduce the dimethoxyphenyl group.

    Cyclization to form the pyrrolidine ring: The resulting intermediate undergoes cyclization with an appropriate amine to form the pyrrolidine ring, completing the synthesis of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe for studying biological pathways.

    Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, or antimicrobial research.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may interact with receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxamide: This compound differs by the presence of an amide group instead of an ester group, which may influence its reactivity and biological activity.

    2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid: The presence of a carboxylic acid group instead of an ester group may affect the compound’s solubility and interaction with biological targets.

    This compound analogs: Various analogs with different substituents on the phenyl or pyrrolidine rings can be synthesized to study structure-activity relationships and optimize biological activity.

Properties

Molecular Formula

C22H21ClN2O7

Molecular Weight

460.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 1-[(3,5-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H21ClN2O7/c1-30-17-7-14(8-18(10-17)31-2)21(28)24-25-11-15(9-20(25)27)22(29)32-12-19(26)13-3-5-16(23)6-4-13/h3-8,10,15H,9,11-12H2,1-2H3,(H,24,28)

InChI Key

UHJBQCMJWZCAHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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